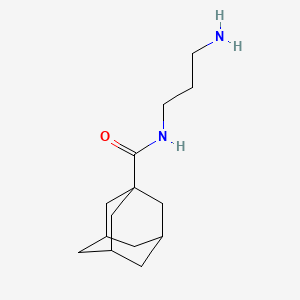
Adamantane-1-carboxylic acid (3-amino-propyl)-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantane-1-carboxylic acid (3-amino-propyl)-amide is a useful research compound. Its molecular formula is C14H24N2O and its molecular weight is 236.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Adamantane-1-carboxylic acid (3-amino-propyl)-amide, a derivative of adamantane, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by its adamantane core, which is known for its rigid structure and ability to enhance the pharmacological properties of compounds. The synthesis typically involves the reaction of adamantane-1-carboxylic acid with an appropriate amine, such as 3-amino-propyl amine, under controlled conditions to yield the desired amide.
Biological Activity Overview
The biological activity of adamantane derivatives, including this compound, has been investigated across various studies. Key areas of focus include:
- Antiviral Activity : Research has shown that adamantane derivatives exhibit significant antiviral properties. For instance, a study indicated that certain adamantane-based compounds demonstrated inhibitory activity against orthopoxviruses, including vaccinia virus, with selectivity indices exceeding those of established antiviral agents like cidofovir .
- Inhibition of Enzymes : Adamantane derivatives have been identified as potential inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders. Docking studies revealed favorable binding interactions between these compounds and the enzyme .
- Antibacterial and Antiproliferative Properties : Some studies report that derivatives of adamantane possess antibacterial and antiproliferative activities. For example, compounds derived from adamantane have shown effectiveness against various bacterial strains and cancer cell lines .
Table 1: Summary of Biological Activities of Adamantane Derivatives
| Compound Name | Activity Type | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | Antiviral (Vaccinia) | 0.6 - 14.4 | >1000 |
| 1-adamantanecarboxylic acid amide | Antiviral (Influenza) | 40 | High |
| N-(2,2-Di(1H-pyrrol-2-yl)ethyl)adamantane-1-carboxamide | Enzyme Inhibition (11β-HSD1) | Not Specified | Not Specified |
Case Study: Antiviral Activity Against Orthopoxviruses
A recent study synthesized several adamantane derivatives containing monoterpene moieties and evaluated their antiviral activity against orthopoxviruses. The results indicated that these compounds exhibited IC50 values ranging from 0.6 to 14.4 µM, significantly lower than that of cidofovir (IC50: 40 µM), demonstrating their potential as effective antiviral agents .
Case Study: Enzyme Inhibition
Another study focused on the synthesis and biological evaluation of adamantane-based inhibitors for 11β-HSD1. The docking studies showed that these compounds could effectively bind to the enzyme, suggesting their potential utility in treating metabolic disorders associated with cortisol metabolism .
Propriétés
IUPAC Name |
N-(3-aminopropyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c15-2-1-3-16-13(17)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPJTLDQPWBBJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














